molecular formula C22H22O5 B5149016 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate

3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate

Cat. No. B5149016
M. Wt: 366.4 g/mol
InChI Key: DXCCBKYSGAYOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, also known as KF-1B, is a synthetic compound that belongs to the class of flavonoids. This compound has been extensively studied for its potential use in scientific research applications due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has anti-inflammatory properties and can inhibit the production of several pro-inflammatory cytokines. Additionally, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have antioxidant activity and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in laboratory experiments is its high potency and specificity. 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have potent activity against cancer cells at relatively low concentrations, which makes it a valuable tool for studying cancer biology. However, one limitation of using 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in laboratory experiments is its relatively complex chemical structure, which can make it difficult to synthesize and purify.

Future Directions

There are several future directions for research on 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate. One area of interest is in the development of novel cancer therapies that are based on 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate or related compounds. Another area of research is in the study of the molecular mechanisms underlying 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate's anti-cancer activity. Additionally, future studies could investigate the potential use of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in other disease contexts, such as inflammation and oxidative stress.

Synthesis Methods

3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate can be synthesized through a multi-step chemical process that involves the reaction of 3-(3-methylphenoxy)benzaldehyde with 4-hydroxycoumarin in the presence of a base catalyst. The resulting intermediate is then reacted with 3,3-dimethylbutyryl chloride to yield the final product.

Scientific Research Applications

3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been investigated for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

[3-(3-methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-14-6-5-7-15(10-14)26-19-13-25-18-11-16(8-9-17(18)21(19)24)27-20(23)12-22(2,3)4/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCCBKYSGAYOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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